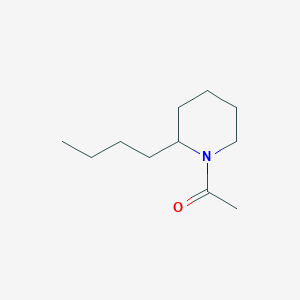

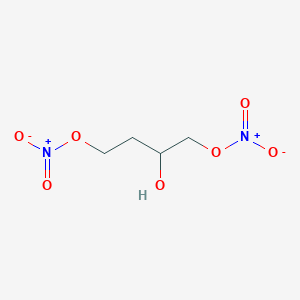

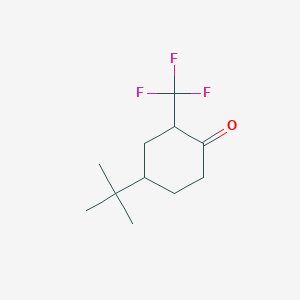

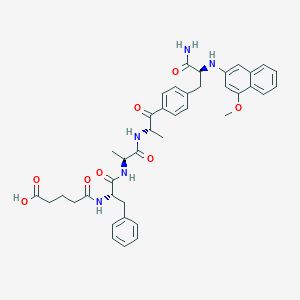

![molecular formula C14H8F3NS B137440 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole CAS No. 134384-31-9](/img/structure/B137440.png)

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole

Übersicht

Beschreibung

The compound “2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole” belongs to a class of compounds known as trifluoromethylated aromatic compounds . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

Synthesis Analysis

While specific synthesis methods for “2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole” were not found, trifluoromethylpyridines, which are structurally similar, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and another relying on the assembly of pyridine from a trifluoromethyl-containing building block .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

- Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in specific human breast cancer cell lines, displaying a biphasic dose-response relationship characteristic of the benzothiazole series (Hutchinson et al., 2001).

- 2-(4-Aminophenyl)benzothiazoles show selective profiles of in vitro antitumor activity against a range of human carcinoma cell lines (Bradshaw et al., 1998).

Fluorescence Sensing Applications

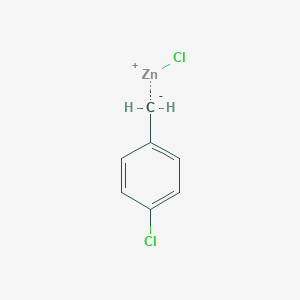

- The benzothiazole analog of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl) is suitable for sensing zinc cation, with sensitivity to pH changes, leading to fluorescence enhancement under basic conditions (Tanaka et al., 2001).

Synthetic Chemistry

- One-pot synthesis methods have been developed for 2-trifluoromethyl and 2-difluoromethyl substituted benzothiazole derivatives, useful in drug synthesis (Ge et al., 2007).

Antibacterial Activity

- Some derivatives, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, synthesized from substituted 2-amino benzothiazoles, demonstrate significant antibacterial activity against a range of bacteria (Sharma et al., 2012).

Corrosion Inhibition

- 2-Phenyl-benzothiazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, showing high inhibition efficiency (Salarvand et al., 2017).

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NS/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKWHKZKJQGXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564314 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole | |

CAS RN |

134384-31-9 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

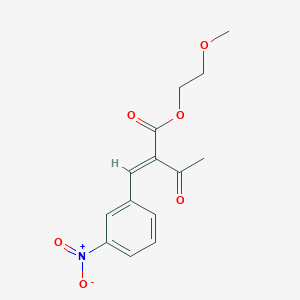

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)